6-Morpholino-4-(o-tolyl)nicotinonitrile
Overview
Description
6-Morpholino-4-(o-tolyl)nicotinonitrile is a heterocyclic compound with the molecular formula C17H17N3O and a molecular weight of 279.34 g/mol . This compound is characterized by the presence of a morpholine ring, a tolyl group, and a nicotinonitrile moiety, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-4-(o-tolyl)nicotinonitrile typically involves the reaction of 4-chloro-6-(o-tolyl)nicotinonitrile with morpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Morpholino-4-(o-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
6-Morpholino-4-(o-tolyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and nicotinonitrile moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(o-tolyl)nicotinonitrile: A precursor in the synthesis of 6-Morpholino-4-(o-tolyl)nicotinonitrile.
6-Morpholino-4-phenylpyridine-3-carbonitrile: Another morpholine-containing nicotinonitrile derivative with similar properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and binding affinity to biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-4-2-3-5-15(13)16-10-17(19-12-14(16)11-18)20-6-8-21-9-7-20/h2-5,10,12H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHWTUYCOIGIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C#N)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459193 | |
Record name | 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825638-01-5 | |
Record name | 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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